Propranolol glucuronide
Overview
Description
Synthesis Analysis
The synthesis of propranolol glucuronide involves the reaction of naphthol with epichlorohydrin, followed by several steps including alkylation and hydrolytic removal of protecting groups to yield the glucuronides (Oatis, Baker, McCarthy, & Knapp, 1983). This process results in the formation of diastereomeric glucuronides of propranolol, which can be separated and further studied for their pharmacological effects.
Molecular Structure Analysis
The molecular structure of propranolol glucuronide is characterized by the presence of a glucuronic acid moiety attached to the propranolol base. The stereochemistry of the glycoside linkage has been deduced from NMR spectra, indicating the intricate molecular interactions within this metabolite (Oatis et al., 1983).
Chemical Reactions and Properties
Propranolol glucuronide's formation involves stereoselective glucuronidation, where different forms of glucuronyltransferase enzymes show preference for either the R or S enantiomer of propranolol, affecting the rate of glucuronide formation (Thompson, Hull, & Norris, 1981). This stereoselectivity is a crucial aspect of its chemical properties, influencing its biological activity and metabolism.
Physical Properties Analysis
The physical properties of propranolol glucuronide, such as solubility and stability, are significantly influenced by the glucuronic acid moiety. This modification improves its aqueous solubility, making it more readily excreted through the kidneys compared to the parent compound, propranolol.
Chemical Properties Analysis
Propranolol glucuronide exhibits different chemical behavior compared to propranolol, especially regarding its interactions with enzymes and receptors in the body. Its formation demonstrates the body's ability to modify lipophilic drugs, making them more hydrophilic and thus easier to eliminate (Thompson et al., 1981).
Scientific Research Applications
3. Treatment of Infantile Hemangioma
- Methods of Application : An improved HPLC-MS/MS method was used for simultaneous quantification of Propranolol and its two phase I metabolites in plasma of infants with hemangioma .
- Results : The study provided valuable data for the comparative study of plasma concentrations of Propranolol and its metabolites in infants with hemangioma .
4. Propranolol in the Treatment of Cardiovascular Diseases
- Summary of Application : Propranolol, a non-selective beta-blocker medication, has been utilized in the treatment of cardiovascular diseases for several decades . Its hydroxynaphthyl metabolites have been recognized to possess varying degrees of beta-blocker activity due to the unaltered side-chain .
- Methods of Application : The glucuronidation pathways of Propranolol and its metabolites were studied. The researchers achieved the successful separation and identification of diastereomeric glucuronic metabolites derived from 4-, 5-, and 7-hydroxypropranolol in human urine .
- Results : Among the 19 UGT enzymes examined, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 were found to be involved in the glucuronidation of 5-OHP .
5. Propranolol in the Treatment of Rare Diseases
- Summary of Application : In recent years, propranolol has regained the attention of researchers because of its good therapeutic performance in the treatment of rare diseases such as hereditary hemorrhagic telangiectasia and cerebral cavernous malformations .
- Methods of Application : The glucuronidation pathways of Propranolol and its metabolites were studied. The researchers achieved the successful separation and identification of diastereomeric glucuronic metabolites derived from 4-, 5-, and 7-hydroxypropranolol in human urine .
- Results : Among the 19 UGT enzymes examined, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 were found to be involved in the glucuronidation of 5-OHP .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-PLEVBHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984920 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propranolol glucuronide | |
CAS RN |
66322-66-5 | |
Record name | Propranolol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66322-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPRANOLOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CG9RE9H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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